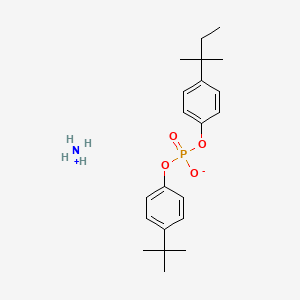
Ammonium (4-(tert-butyl)phenyl) (4-(tert-pentyl)phenyl) phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium (4-(tert-butyl)phenyl) (4-(tert-pentyl)phenyl) phosphate is a chemical compound with the molecular formula C21H32NO4P and a molecular weight of 393.457 g/mol . This compound is known for its unique structural properties, which include the presence of both tert-butyl and tert-pentyl groups attached to phenyl rings. It is used in various scientific and industrial applications due to its distinct chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium (4-(tert-butyl)phenyl) (4-(tert-pentyl)phenyl) phosphate typically involves the reaction of 4-(tert-butyl)phenol and 4-(tert-pentyl)phenol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired phosphate ester. The reaction mixture is then treated with ammonium hydroxide to obtain the ammonium salt of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and adjusted to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ammonium (4-(tert-butyl)phenyl) (4-(tert-pentyl)phenyl) phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form phenolic derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenolic compounds.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Ammonium (4-(tert-butyl)phenyl) (4-(tert-pentyl)phenyl) phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as an additive in polymer formulations.
Mechanism of Action
The mechanism of action of Ammonium (4-(tert-butyl)phenyl) (4-(tert-pentyl)phenyl) phosphate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It also interacts with cellular pathways involved in oxidative stress and inflammation, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Ammonium (4-(tert-butyl)phenyl) phosphate
- Ammonium (4-(tert-pentyl)phenyl) phosphate
- Phenol, 4-(tert-butyl)-
- Phenol, 4-(tert-pentyl)-
Uniqueness
Ammonium (4-(tert-butyl)phenyl) (4-(tert-pentyl)phenyl) phosphate is unique due to the presence of both tert-butyl and tert-pentyl groups, which impart distinct chemical and physical properties. These groups influence the compound’s reactivity, stability, and solubility, making it suitable for specific applications that similar compounds may not fulfill .
Biological Activity
Ammonium (4-(tert-butyl)phenyl) (4-(tert-pentyl)phenyl) phosphate, a phosphoric acid derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes bulky tert-butyl and tert-pentyl groups attached to phenyl rings, influencing its interactions with biological systems.
Chemical Structure and Properties
The chemical formula of this compound is C22H34N1O4P. The presence of the ammonium ion enhances its solubility in aqueous environments, making it suitable for various biological applications.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antioxidant Properties : Similar compounds within the phosphoric acid class have shown significant antioxidant capabilities, which can mitigate oxidative stress in cells .
- Inhibition of Protein Interactions : Preliminary studies suggest that it may interfere with specific protein interactions, potentially influencing pathways related to cancer and other diseases .
Research Findings and Case Studies
- Antioxidant Activity :
-
Cell Proliferation Assays :
- Biological assays conducted on related compounds indicated that they could inhibit cell proliferation in various cancer cell lines. For instance, the inhibition of MYC expression was noted in MV-4-11 cells treated with structurally similar compounds, suggesting a potential mechanism for anti-cancer activity .
-
Bromodomain Inhibition :
- Compounds with similar structural motifs have been identified as inhibitors of bromodomain-containing proteins like BRD4, which play critical roles in regulating gene expression linked to cancer progression. This inhibition could provide a novel therapeutic strategy against bromodomain-mediated diseases .
Data Table: Summary of Biological Activities
Properties
CAS No. |
85665-52-7 |
|---|---|
Molecular Formula |
C21H32NO4P |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
azanium;(4-tert-butylphenyl) [4-(2-methylbutan-2-yl)phenyl] phosphate |
InChI |
InChI=1S/C21H29O4P.H3N/c1-7-21(5,6)17-10-14-19(15-11-17)25-26(22,23)24-18-12-8-16(9-13-18)20(2,3)4;/h8-15H,7H2,1-6H3,(H,22,23);1H3 |
InChI Key |
XXQVAIZNXFCTMK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OP(=O)([O-])OC2=CC=C(C=C2)C(C)(C)C.[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















